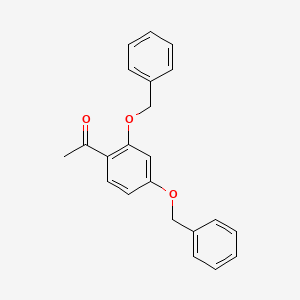

1-(2,4-Bis(benzyloxy)phenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-[2,4-bis(phenylmethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)21-13-12-20(24-15-18-8-4-2-5-9-18)14-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUABHFDUHJWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312866 | |

| Record name | 1-(2,4-bis(benzyloxy)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22877-01-6 | |

| Record name | 22877-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-bis(benzyloxy)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Modeling Studies

Synthesis of Current Research Achievements

Current research has firmly established 1-(2,4-Bis(benzyloxy)phenyl)ethanone as a valuable and versatile intermediate in organic synthesis. Its primary utility lies in its role as a protected precursor for 2,4-dihydroxyacetophenone, enabling the efficient synthesis of a wide array of chalcones and, subsequently, flavonoids. The Claisen-Schmidt condensation utilizing this compound has proven to be a robust method for creating complex molecular architectures. The pharmacological importance of the resulting chalcones and flavonoids, which exhibit a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties, underscores the significance of this synthetic intermediate. scialert.netresearchgate.net

Identification of Unexplored Research Frontiers

While the synthesis of chalcones and flavonoids from this compound is well-explored, there remain several unexplored research frontiers. The investigation into its reactivity with a broader range of electrophiles beyond aromatic aldehydes could lead to the discovery of new classes of compounds with novel biological activities. Furthermore, the development of more sustainable and efficient catalytic methods for both the synthesis of the title compound and its subsequent transformations is an area ripe for exploration. The use of this scaffold in the synthesis of other heterocyclic systems beyond flavonoids also presents an exciting avenue for future research.

Prospects for Rational Design of Novel Compounds

The structural framework of this compound provides a versatile platform for the rational design of novel compounds. rsc.org By systematically varying the substituents on the aromatic aldehyde used in the Claisen-Schmidt condensation, libraries of chalcones with fine-tuned electronic and steric properties can be generated. This approach, coupled with computational modeling and structure-activity relationship (SAR) studies, can guide the design of new molecules with enhanced potency and selectivity towards specific biological targets. The benzyloxy groups can also be replaced with other protecting groups or functionalized to introduce additional points of diversity.

Translational Potential in Pharmaceutical and Chemical Industries

The derivatives of this compound hold significant translational potential in the pharmaceutical and chemical industries. The wide range of biological activities exhibited by the resulting chalcones and flavonoids makes them attractive candidates for drug discovery programs. Further preclinical and clinical investigations of these compounds could lead to the development of new therapeutic agents. In the chemical industry, the title compound can serve as a key building block for the synthesis of fine chemicals, agrochemicals, and materials with specific optical or electronic properties. The scalability of its synthesis and the versatility of its reactivity make it an economically viable starting material for various industrial applications.

Applications in Advanced Organic Synthesis and Biomedical Research

Strategic Intermediate in Total Synthesis of Complex Organic Molecules

In the realm of organic synthesis, 1-(2,4-Bis(benzyloxy)phenyl)ethanone is primarily utilized as a protected intermediate for the synthesis of 2,4-dihydroxyacetophenone derivatives. The benzyl (B1604629) groups serve as temporary protecting groups for the hydroxyl moieties, preventing them from reacting under conditions where other parts of the molecule are being modified. This strategy is crucial in multi-step syntheses where selective reactivity is required.

The most prominent application of this intermediate is in the synthesis of flavonoids and their precursors, chalcones. mdpi.comnih.govnih.gov The synthesis typically begins with a base-catalyzed Claisen-Schmidt condensation between this compound and a variety of aromatic aldehydes. This reaction forms a chalcone (B49325) backbone. The benzyl protecting groups can then be removed, typically through catalytic hydrogenation, to reveal the free hydroxyl groups. Subsequent intramolecular cyclization of the resulting 2',4'-dihydroxychalcone yields the flavonoid core structure, such as a flavanone or, after oxidation, a flavone. mdpi.combiolmolchem.com Because acetophenone (B1666503) derivatives are foundational building blocks for numerous pharmaceuticals and bioactive molecules, the strategic use of protected forms like this compound is a key tactic for accessing complex molecular targets. google.commdpi.com

Scaffold for Diversity-Oriented Synthesis of Natural Product Analogs

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally diverse small molecules from a common starting material. nih.govcam.ac.uk The goal of DOS is to explore vast regions of chemical space to identify novel compounds with unique biological activities. researchgate.net

The molecular framework of this compound is an ideal scaffold for DOS campaigns aimed at producing analogs of natural products, particularly flavonoids. nih.govdoaj.org By reacting this single acetophenone precursor with a large and varied collection of substituted aromatic aldehydes, a library of chalcone analogs can be rapidly assembled. Each chalcone in the library retains the core structure from the acetophenone but features a different substitution pattern on the second aromatic ring, derived from the aldehyde.

This initial "appendage diversity" can be further expanded to "skeletal diversity." The resulting chalcone library can be subjected to a range of reaction conditions to induce cyclization, leading to the formation of various flavonoid subclasses, such as flavanones, flavones, and aurones. nih.gov This divergent synthetic approach allows for the efficient generation of hundreds of distinct natural product analogs from a single, common intermediate, embodying the core principles of diversity-oriented synthesis.

Investigations into the Biological Activities of Derivatives

While this compound is primarily a synthetic intermediate, its derivatives, most notably chalcones and flavonoids, exhibit a broad spectrum of biological activities. nih.govnih.gov These derivatives have been the subject of extensive research to evaluate their therapeutic potential.

Chalcone derivatives synthesized from acetophenone precursors have been identified as potent inhibitors of several key metabolic enzymes. Their α,β-unsaturated ketone moiety and substituted aromatic rings allow them to interact with enzyme active sites, modulating their function.

Studies have shown that synthetic chalcones can effectively inhibit human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), which are involved in physiological processes like pH regulation and are targets for glaucoma drugs. researchgate.net Furthermore, chalcone derivatives have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are primary targets in the management of Alzheimer's disease. researchgate.netresearchgate.net Other research has explored their potential as inhibitors of paraoxonase (PON-1) and pancreatic lipase. researchgate.netnih.gov The inhibitory potency often depends on the specific substitution patterns on the aromatic rings of the chalcone scaffold.

| Chalcone Derivative Class | Target Enzyme | Inhibition Constant (Ki) or IC50 | Reference |

|---|---|---|---|

| Biphenyl-substituted Chalcones | hCA I | 14.71 - 62.95 nM (Ki) | researchgate.net |

| Biphenyl-substituted Chalcones | hCA II | 31.69 - 47.20 nM (Ki) | researchgate.net |

| Biphenyl-substituted Chalcones | AChE | 4.33 - 16.97 nM (Ki) | researchgate.net |

| Biphenyl-substituted Chalcones | BChE | 3.72 - 6.74 nM (Ki) | researchgate.net |

| Benzothiazole-chalcones | PON-1 | 13.28 - 16.68 µM (IC50) | nih.gov |

| Chalcone-Sulfonate Derivatives | Pancreatic Lipase | 28.76 - 30.58 µM (IC50) | researchgate.net |

To understand the molecular basis of enzyme inhibition, molecular docking studies are frequently employed. These computational methods model the interaction between a ligand (such as a chalcone derivative) and its protein target, predicting the binding conformation and affinity.

For chalcone derivatives, docking studies have elucidated key binding interactions within the active sites of enzymes like AChE and carbonic anhydrase. researchgate.net These studies reveal that the chalcone scaffold can fit snugly into the active site gorge, with its aromatic rings forming hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine). researchgate.net Furthermore, specific functional groups on the chalcones, such as hydroxyl or methoxy groups, can form crucial hydrogen bonds with polar residues in the active site, anchoring the inhibitor in place and contributing to its high binding affinity and inhibitory potency. nih.gov These detailed interaction maps are invaluable for the rational design of next-generation inhibitors with improved selectivity and efficacy.

Chalcones are well-established as a class of compounds with significant antimicrobial properties. semanticscholar.org Derivatives synthesized from acetophenone precursors have been tested against a wide range of pathogenic microbes, demonstrating both antibacterial and antifungal effects. journaljpri.com

Synthetic chalcones have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), and Gram-negative bacteria like Escherichia coli. nih.govnih.govgsconlinepress.com The mechanism of action is often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. In addition to their direct antimicrobial effects, some chalcones have been shown to work synergistically with conventional antibiotics, enhancing their efficacy against resistant strains. nih.gov Antifungal activity has also been observed, with potent effects against species like Candida albicans. journaljpri.com

| Chalcone Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | gsconlinepress.com |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | gsconlinepress.com |

| Halogenated Chalcone | Staphylococcus aureus | 62.5 - 250 | journaljpri.com |

| Halogenated Chalcone | Candida albicans | 62.5 - 250 | journaljpri.com |

| 1,3-Bis-(2-hydroxy-phenyl)-propenone | MRSA (Clinical Isolates) | 25 - 50 | nih.gov |

Flavonoids and chalcones, the principal derivatives of this compound, are widely recognized for their potent anti-inflammatory properties. nih.govresearchgate.net Inflammation is a complex biological response implicated in numerous chronic diseases, and compounds that can modulate this process are of significant therapeutic interest. iapchem.org

The anti-inflammatory mechanisms of these derivatives are multifaceted. They have been shown to inhibit the activity of key pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of inflammatory mediators like prostaglandins and leukotrienes. nih.govresearchgate.net Furthermore, flavonoids and chalcones can modulate intracellular signaling pathways that control the inflammatory response. A primary target is the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of gene expression for inflammatory cytokines, chemokines, and adhesion molecules. researchgate.netresearchgate.net By inhibiting the activation of NF-κB, these compounds can effectively suppress the production of a wide array of inflammatory mediators, thereby exerting a powerful anti-inflammatory effect. researchgate.net

Development of Potential Anticancer Agents

The compound this compound serves as a pivotal precursor in the synthesis of chalcones, a class of compounds extensively investigated for their potential as anticancer agents. acs.org Chalcones are α,β-unsaturated ketones that form the central core of various biologically important flavonoids and isoflavonoids. acs.org The synthesis typically involves the Claisen-Schmidt condensation of an acetophenone derivative, such as this compound, with a substituted aromatic aldehyde. nih.gov The benzyloxy groups on the phenyl ring of this compound act as protecting groups for the hydroxyl functions, which can be selectively removed in later synthetic steps to yield polyhydroxylated chalcones, a structural feature often associated with biological activity.

While this compound itself is not the active cytotoxic agent, its role as a key building block is crucial. The chalcones derived from it have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, synthetic chalcones have been shown to inhibit tubulin polymerization, a mechanism that disrupts mitosis in cancer cells, leading to cell cycle arrest and apoptosis. Research into 2-benzylidene-1-indanones, which can be synthesized from chalcone intermediates, has revealed strong cytotoxicity against breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cell lines, with IC₅₀ values in the nanomolar range. beilstein-journals.org The versatility of the Claisen-Schmidt reaction allows for the creation of large libraries of chalcone derivatives by varying the aldehyde component, enabling structure-activity relationship (SAR) studies to optimize anticancer potency. nih.gov

The following table summarizes the in vitro anticancer activity of representative chalcone derivatives synthesized from precursors structurally related to this compound.

Table 1: Cytotoxicity of Chalcone Derivatives in Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Benzylidene-1-indanone Derivative | Breast (MCF-7) | 0.01 - 0.88 | beilstein-journals.org |

| 2-Benzylidene-1-indanone Derivative | Colon (HCT) | 0.01 - 0.88 | beilstein-journals.org |

| 2-Benzylidene-1-indanone Derivative | Leukemia (THP-1) | 0.01 - 0.88 | beilstein-journals.org |

| 2-Benzylidene-1-indanone Derivative | Lung (A549) | 0.01 - 0.88 | beilstein-journals.org |

Discovery of Anticonvulsant Compounds

In the field of neuroscience, this compound is a valuable starting material for synthesizing novel heterocyclic compounds with potential anticonvulsant activity. The chalcone framework, derived from this acetophenone, is a versatile template for creating derivatives such as pyrazolines. The synthesis involves a condensation reaction to form the chalcone, followed by cyclization with reagents like hydrazine to yield the pyrazoline ring system.

These synthesized derivatives have been evaluated for their anticonvulsant efficacy in established preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govresearchgate.net The MES model is used to identify agents effective against generalized tonic-clonic seizures, while the scPTZ test helps find agents that may be effective against absence seizures. Several derivatives containing benzyloxy moieties have shown promising activity in these screens. nih.govresearchgate.net For example, certain [4-(benzyloxy)benzyl]aminoalkanol derivatives demonstrated 100% anti-MES protection at a dose of 30 mg/kg in mice, highlighting the potential of this structural class. nih.govresearchgate.net

The research indicates that specific structural modifications to the chalcone backbone, facilitated by starting with precursors like this compound, can lead to compounds with significant anticonvulsant properties and acceptable neurological safety profiles as determined by tests like the rotorod neurotoxicity assay. nih.govresearchgate.net

Table 2: Anticonvulsant Activity of Representative Derivatives

| Compound Class | Animal Model | Test | Activity Noted | Reference |

|---|---|---|---|---|

| [4-(Benzyloxy)benzyl]aminoalkanol derivatives | Mice | MES | 100% protection at 30 mg/kg | nih.govresearchgate.net |

| 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives | Rat | Electric Shock | Potent activity observed |

Role in Advanced Materials Science Development

While primarily utilized in biomedical research, the core structure of this compound makes it a potential building block for advanced materials. The compound is a direct precursor to 2,4-dibenzyloxy chalcones. The chalcone scaffold possesses a delocalized π-electron system across its α,β-unsaturated carbonyl bridge, which is a classic chromophore. This inherent electronic structure is responsible for the unique optical and photophysical properties of these molecules.

Chalcone-based materials have been explored for applications in several areas of materials science:

Nonlinear Optics (NLO): The donor-π-acceptor structure of many chalcones leads to a large molecular hyperpolarizability, a key requirement for second-order NLO materials. These materials are essential for technologies like frequency doubling of lasers and optical switching.

Fluorescent Probes: The chalcone framework can be functionalized to create sensors that exhibit changes in their fluorescence properties upon binding to specific ions or molecules.

Polymer Science: Chalcone derivatives can be incorporated into polymer chains, either as a pendant group or within the main backbone. These polymers can be photosensitive and undergo cross-linking upon exposure to UV light, making them useful as photoresists in microlithography.

The synthesis of these functional materials begins with the controlled condensation of a ketone, such as this compound, with an aldehyde. The benzyloxy groups can be retained to enhance solubility and processability or can be converted back to hydroxyl groups to modulate the electronic properties of the final material.

Significance as a Pharmaceutical Impurity and Reference Standard in Research

In the context of pharmaceutical manufacturing and quality control, this compound holds significance as a potential process-related impurity and a necessary reference standard. Many flavonoid-based active pharmaceutical ingredients (APIs) are synthesized through multi-step processes that may involve intermediates structurally similar to this compound.

During the synthesis of a target API, unreacted starting materials or intermediates, such as this compound, can persist in the final product as impurities. Regulatory agencies require strict control and quantification of such impurities to ensure the safety and efficacy of the drug product. The presence of even small amounts of a reactive impurity can affect the stability of the API or lead to the formation of toxic degradation products.

To accurately detect and quantify the presence of this compound in a drug substance, a highly purified version of the compound is required for use as a reference standard. mdpi.com This certified reference material (CRM) is used to validate analytical methods (e.g., HPLC, GC) and to serve as a benchmark for routine quality control testing of API batches. mdpi.com The development of a CRM involves the unambiguous synthesis and purification of the compound, followed by comprehensive characterization to confirm its structure and establish its purity with a high degree of confidence. mdpi.com Therefore, the ability to synthesize and characterize this compound is critical for the quality control of any pharmaceutical product where it might be a potential impurity. lookchem.com

Q & A

Q. Methodological Considerations :

- Use anhydrous conditions for Lewis acid catalysts to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC to ensure complete benzylation and acylation.

How is this compound characterized post-synthesis?

Basic Research Question

Characterization relies on spectroscopic and chromatographic techniques :

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .

- NMR : ¹H NMR shows singlet peaks for acetyl protons (~2.6 ppm) and benzyloxy CH₂ groups (~5.0 ppm). Aromatic protons appear as complex multiplet patterns in the 6.5–7.5 ppm range .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 374.47 for C₂₅H₂₆O₃) .

- HPLC-PDA : Purity analysis and impurity profiling (e.g., residual benzyl halides or unreacted intermediates) .

How can researchers address batch variability in impurity profiles during synthesis?

Advanced Research Question

Batch inconsistencies, such as residual 1-(2-hydroxy-4-methoxyphenyl)ethanone (up to 1.94% in some batches), are mitigated through:

- Optimized Washing Steps : Post-synthesis washes with polar solvents (e.g., ethanol/water mixtures) reduce impurities to <2% .

- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (temperature, pH) ensures reproducibility .

- Quality-by-Design (QbD) : Statistical modeling of critical process parameters (e.g., catalyst concentration, reaction time) minimizes variability .

Q. Methodological Tip :

- Use computational tools (e.g., molecular docking) to predict binding affinities before synthesizing derivatives .

How can reaction conditions be optimized for Friedel-Crafts acylation steps?

Advanced Research Question

Key parameters for Friedel-Crafts acylation :

- Catalyst Selection : AlCl₃ is standard, but FeCl₃ or ionic liquids may improve regioselectivity .

- Solvent System : Dichloromethane or nitrobenzene enhances electrophilic aromatic substitution .

- Temperature Control : Reactions at 0–5°C minimize side products (e.g., diacylation) .

Q. Mitigation Strategies :

- Use scavengers (e.g., aqueous NaHCO₃) to quench residual catalysts.

- Purify intermediates via column chromatography before proceeding to subsequent steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.